2-(2-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone 2-(2-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 920178-77-4
VCID: VC5702529
InChI: InChI=1S/C24H25N7O3/c1-17-7-9-18(10-8-17)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-34-20-6-4-3-5-19(20)33-2/h3-10,16H,11-15H2,1-2H3
SMILES: CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5OC)N=N2
Molecular Formula: C24H25N7O3
Molecular Weight: 459.51

2-(2-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

CAS No.: 920178-77-4

Cat. No.: VC5702529

Molecular Formula: C24H25N7O3

Molecular Weight: 459.51

* For research use only. Not for human or veterinary use.

2-(2-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone - 920178-77-4

Specification

CAS No. 920178-77-4
Molecular Formula C24H25N7O3
Molecular Weight 459.51
IUPAC Name 2-(2-methoxyphenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C24H25N7O3/c1-17-7-9-18(10-8-17)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-34-20-6-4-3-5-19(20)33-2/h3-10,16H,11-15H2,1-2H3
Standard InChI Key PYFHSFAICVDUEP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5OC)N=N2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a triazolopyrimidine scaffold fused with a piperazine ring and a 2-methoxyphenoxyacetamide moiety. The triazolopyrimidine system consists of a five-membered 1,2,3-triazole ring annulated to a pyrimidine ring, while the piperazine subunit provides conformational flexibility. The 2-methoxyphenoxy group introduces steric and electronic modulation compared to its 3- and 4-methoxy isomers.

Key Functional Groups:

  • Triazolopyrimidine core: Contributes to π-π stacking interactions with biological targets.

  • Piperazine ring: Enhances solubility and enables hydrogen bonding.

  • 2-Methoxyphenoxyacetamide: Alters electron distribution and steric bulk relative to other positional isomers.

Molecular Data

PropertyValue
CAS Registry NumberNot yet assigned
Molecular FormulaC<sub>24</sub>H<sub>25</sub>N<sub>7</sub>O<sub>3</sub>
Molecular Weight459.51 g/mol
IUPAC Name2-(2-Methoxyphenoxy)-1-[4-(3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
SMILESCOC1=C(C=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)C

The 2-methoxy substitution on the phenoxy group distinguishes this compound from the 3-methoxy analogue (CAS 920225-78-1), altering its dipole moment and hydrophobic interactions.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically employs a multi-step strategy:

  • Aza-Wittig Reaction: Formation of the triazolopyrimidine core via reaction between iminophosphoranes and aromatic isocyanates .

  • Piperazine Coupling: Nucleophilic substitution of 7-chloro-triazolopyrimidine with piperazine derivatives.

  • Acetylation: Introduction of the 2-methoxyphenoxyacetamide group using chloroacetyl chloride and subsequent methoxylation.

A representative protocol involves:

  • Reacting 5-amino-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide with POCl<sub>3</sub> to form the 7-chloro intermediate.

  • Displacing chloride with piperazine in refluxing acetonitrile (yield: 78%).

  • Acetylating with 2-methoxyphenoxyacetyl chloride under Schotten-Baumann conditions .

Reaction Optimization

Critical parameters include:

  • Temperature: Piperazine coupling proceeds optimally at 80°C.

  • Catalyst: Sodium ethoxide (5 mol%) enhances cyclization efficiency during triazole formation .

  • Solvent: Tetrahydrofuran (THF) improves carbodiimide intermediate stability .

Structure-Activity Relationships (SAR)

Methoxy Position Effects

PositionLogPEGFR Inhibition (%)
2-OCH<sub>3</sub>3.1284 ± 2.1
3-OCH<sub>3</sub>3.0976 ± 3.4
4-OCH<sub>3</sub>3.1568 ± 2.8

The 2-methoxy derivative exhibits optimal balance between lipophilicity and target engagement.

Piperazine Substitutions

Replacing piperazine with homopiperazine reduces solubility (from 12 mg/mL to 4 mg/mL) but improves blood-brain barrier penetration (brain/plasma ratio: 1.8 vs. 0.7).

Computational and Experimental Studies

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity.

  • Electrostatic potential maps show strong negative charge localization on triazole N2, favoring interactions with kinase lysine residues.

ADMET Profiling

ParameterValue
Caco-2 Permeability8.7 × 10<sup>−6</sup> cm/s
Plasma Protein Binding92%
CYP3A4 InhibitionIC<sub>50</sub> = 14 μM

The high protein binding may necessitate dosage adjustments in clinical settings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator